2-[(1-{[3-(trifluoromethyl)phenyl]methyl}piperidin-4-yl)methoxy]pyrazine
Description
2-[(1-{[3-(trifluoromethyl)phenyl]methyl}piperidin-4-yl)methoxy]pyrazine is a complex organic compound characterized by the presence of a pyrazine ring substituted with a piperidine moiety and a trifluoromethylphenyl group
Properties
IUPAC Name |
2-[[1-[[3-(trifluoromethyl)phenyl]methyl]piperidin-4-yl]methoxy]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F3N3O/c19-18(20,21)16-3-1-2-15(10-16)12-24-8-4-14(5-9-24)13-25-17-11-22-6-7-23-17/h1-3,6-7,10-11,14H,4-5,8-9,12-13H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXOWJZTUWRQPPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COC2=NC=CN=C2)CC3=CC(=CC=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-{[3-(trifluoromethyl)phenyl]methyl}piperidin-4-yl)methoxy]pyrazine typically involves multiple steps:
Formation of the Piperidine Moiety: The piperidine ring can be synthesized through a series of reactions starting from simple precursors such as piperidine or its derivatives.
Introduction of the Trifluoromethylphenyl Group:
Coupling with Pyrazine: The final step involves coupling the substituted piperidine with a pyrazine derivative under specific conditions, such as the use of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of automated reactors, continuous flow systems, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-[(1-{[3-(trifluoromethyl)phenyl]methyl}piperidin-4-yl)methoxy]pyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce or replace functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and bases are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups.
Scientific Research Applications
2-[(1-{[3-(trifluoromethyl)phenyl]methyl}piperidin-4-yl)methoxy]pyrazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its interaction with biological targets.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(1-{[3-(trifluoromethyl)phenyl]methyl}piperidin-4-yl)methoxy]pyrazine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 2-[(1-{[3-(trifluoromethyl)phenyl]methyl}piperidin-4-yl)methoxy]pyridine
- 2-[(1-{[3-(trifluoromethyl)phenyl]methyl}piperidin-4-yl)methoxy]benzene
Uniqueness
Compared to similar compounds, 2-[(1-{[3-(trifluoromethyl)phenyl]methyl}piperidin-4-yl)methoxy]pyrazine is unique due to its specific substitution pattern and the presence of both a pyrazine ring and a trifluoromethyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
